1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one
Overview
Description
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an amino group, and a 4-methylbenzoyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the thienopyridine core using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Benzoyl Derivatives: Compounds with similar benzoyl groups but different core structures.
Uniqueness
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one (CAS Number: 1256257-71-2) is a thieno[2,3-c]pyridine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.4 g/mol
- InChI Code :
1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3
Synthesis
The synthesis of this compound involves several steps typical for thieno[2,3-c]pyridine derivatives. Initial reactions may include the condensation of appropriate amino and carbonyl compounds followed by cyclization to form the thieno structure. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL against E. coli and Staphylococcus aureus .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : The compound has been tested against cancer cell lines such as HeLa and A549. IC50 values were reported at approximately 226 µg/mL and 242.52 µg/mL respectively, indicating moderate antiproliferative effects .
The biological activity of this compound is thought to result from its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been implicated in the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The compound may bind to various receptors or proteins involved in cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have focused on the biological implications of thieno[2,3-c]pyridine derivatives:
Study | Findings |
---|---|
Study A | Demonstrated antibacterial effects against E. coli with MIC values of 62.5 µg/mL. |
Study B | Showed significant inhibition of cancer cell lines with IC50 values around 226 µg/mL for HeLa cells. |
Study C | Explored the compound's interaction with specific enzymes linked to antimicrobial resistance. |
Properties
IUPAC Name |
1-[2-amino-3-(4-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQOTDPPUZKCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCN(C3)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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